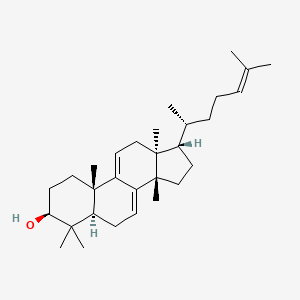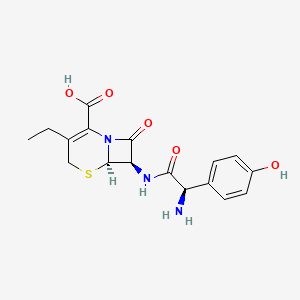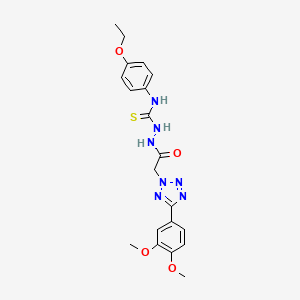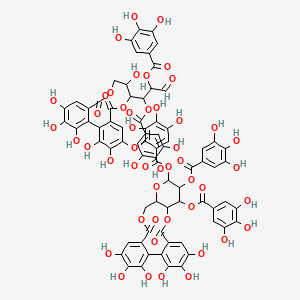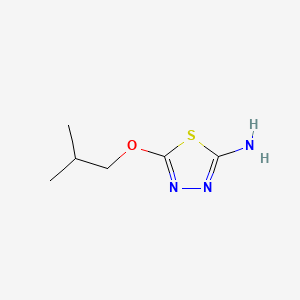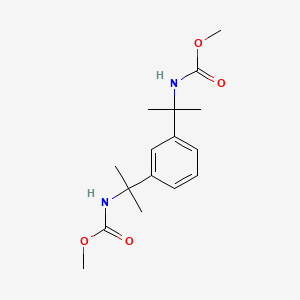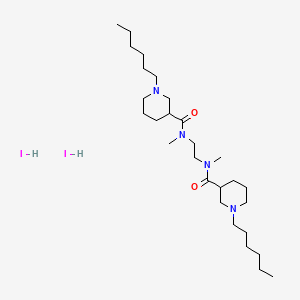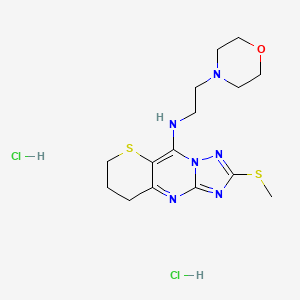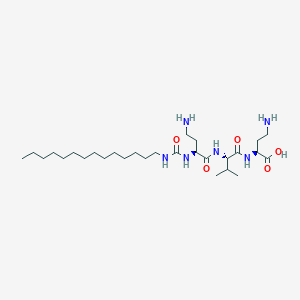
Tetradecylaminocarbonyl-dab-Val-dab
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecylaminocarbonyl-dab-Val-dab is a synthetic tripeptide compound known for its applications in cosmetic and pharmaceutical industries. It is composed of a sequence of amino acids, including tetradecylaminocarbonyl, diaminobutyric acid, and valine. This compound is often used for its anti-aging and skin-firming properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecylaminocarbonyl-dab-Val-dab involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically obtained as a white powder, which is then formulated into various cosmetic and pharmaceutical products .
化学反应分析
Types of Reactions
Tetradecylaminocarbonyl-dab-Val-dab can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino groups, leading to the formation of oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the amino groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols .
科学研究应用
Tetradecylaminocarbonyl-dab-Val-dab has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in anti-aging treatments and skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-firming properties
作用机制
The mechanism of action of Tetradecylaminocarbonyl-dab-Val-dab involves its interaction with skin cells to promote collagen synthesis. It targets specific receptors on the cell surface, activating signaling pathways that lead to increased production of collagen and other extracellular matrix proteins. This results in improved skin elasticity and firmness .
相似化合物的比较
Similar Compounds
Palmitoyl tripeptide-5: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used in anti-wrinkle formulations.
Copper peptide: Promotes wound healing and skin regeneration.
Uniqueness
Tetradecylaminocarbonyl-dab-Val-dab is unique due to its specific amino acid sequence and its ability to significantly enhance skin firmness and elasticity. Its long alkyl chain (tetradecyl group) provides additional hydrophobic interactions, improving its stability and efficacy in topical applications .
属性
CAS 编号 |
794590-95-7 |
|---|---|
分子式 |
C28H56N6O5 |
分子量 |
556.8 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H56N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39)/t22-,23-,24-/m0/s1 |
InChI 键 |
DDWCWYYWIDWXSB-HJOGWXRNSA-N |
手性 SMILES |
CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


